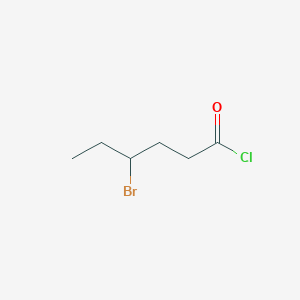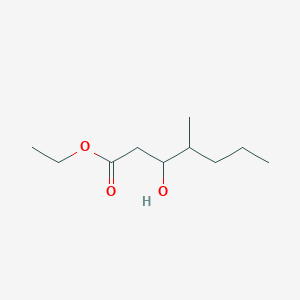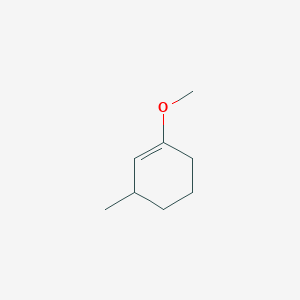![molecular formula C8H14S B14584117 2-Thiabicyclo[3.2.2]nonane CAS No. 61437-37-4](/img/structure/B14584117.png)
2-Thiabicyclo[3.2.2]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Thiabicyclo[3.2.2]nonane is a sulfur-containing bicyclic compound with the molecular formula C8H14S. It is characterized by a unique structure that includes a six-membered ring and two seven-membered rings, along with a sulfide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiabicyclo[3.2.2]nonane typically involves the formation of the bicyclic structure through cyclization reactions. One common method is the electrolytic decarboxylation of maleic anhydride adducts, which has been used to prepare various bicyclic compounds . The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves large-scale cyclization reactions under controlled conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Thiabicyclo[3.2.2]nonane undergoes various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product, but typically involve the use of appropriate nucleophiles and electrophiles.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced forms of the compound.
Substitution: A wide range of substituted derivatives, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Thiabicyclo[3.2.2]nonane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of complex molecular architectures.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the synthesis of materials with specialized properties, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 2-Thiabicyclo[3.2.2]nonane involves its interaction with molecular targets through its sulfide group. This interaction can lead to various biochemical effects, depending on the specific pathways involved. The compound’s unique structure allows it to engage in specific binding interactions, which can modulate the activity of enzymes and other proteins .
Vergleich Mit ähnlichen Verbindungen
Bicyclo[3.2.2]nonane: A related compound with a similar bicyclic structure but without the sulfur atom.
3-Azabicyclo[3.2.2]nonane: Contains a nitrogen atom in the bicyclic structure, leading to different chemical properties and applications.
Bicyclo[3.3.1]nonane: Another bicyclic compound with a different ring system, often used in asymmetric catalysis and as an anticancer agent.
Uniqueness: 2-Thiabicyclo[3.2.2]nonane is unique due to the presence of the sulfur atom, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other bicyclic compounds and makes it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
61437-37-4 |
|---|---|
Molekularformel |
C8H14S |
Molekulargewicht |
142.26 g/mol |
IUPAC-Name |
2-thiabicyclo[3.2.2]nonane |
InChI |
InChI=1S/C8H14S/c1-3-8-4-2-7(1)5-6-9-8/h7-8H,1-6H2 |
InChI-Schlüssel |
IBGDHKUXWYZSEY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CCC1CCS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


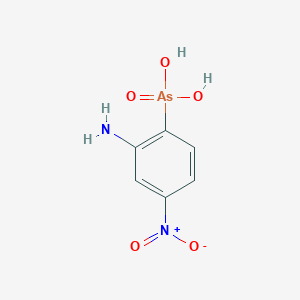
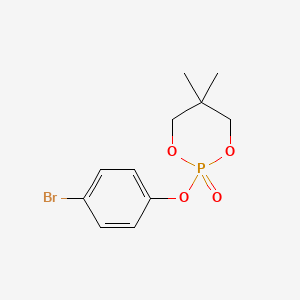
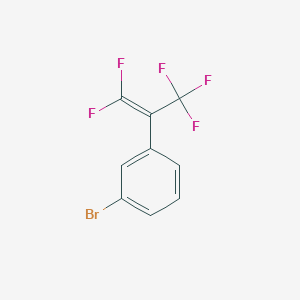
![Phenol, 4-[5-[(2-hydroxyethyl)methylamino]-1H-1,2,4-triazol-3-yl]-](/img/structure/B14584052.png)
![Naphthalene, 1-[(triphenylmethyl)thio]-](/img/structure/B14584058.png)
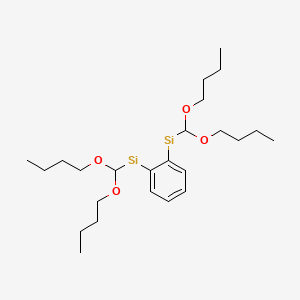
![1-[2-([1,1'-Biphenyl]-4-yl)hexyl]-1H-imidazole](/img/structure/B14584066.png)
![7-(Dimethylamino)-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14584072.png)
![3-(4-Methoxyphenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole](/img/structure/B14584079.png)

